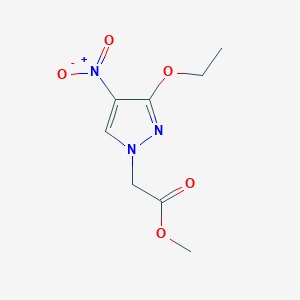

methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDYERKGXUNVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Ethoxy-1H-Pyrazole

Initial nitration introduces the nitro group at the 4-position of the pyrazole ring. A mixture of 3-ethoxy-1H-pyrazole and fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 3-ethoxy-4-nitro-1H-pyrazole with 85–90% regioselectivity. Excess nitric acid is avoided to prevent over-nitration or ring decomposition.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 78–82% |

| Regioselectivity | >90% for 4-position |

Alkylation with Methyl Bromoacetate

The nitrated intermediate undergoes N-alkylation using methyl bromoacetate. In anhydrous dimethylformamide (DMF), cesium carbonate (Cs₂CO₃) deprotonates the pyrazole at the 1-position, enabling nucleophilic substitution. Reactions at 80°C for 2–4 hours achieve 65–70% yield.

Optimized Conditions:

One-Pot Tandem Nitration-Esterification

A streamlined approach combines nitration and esterification in a single reactor, reducing purification steps:

Reaction Protocol

-

Substrate: 3-Ethoxy-1H-pyrazole (1.0 equiv)

-

Nitrating Agent: Acetyl nitrate (generated in situ from acetic anhydride and HNO₃)

-

Esterification Agent: Methyl chloroacetate (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)

The reaction proceeds at 50°C for 8 hours, yielding the target compound in 60–65% overall yield.

Advantages:

-

Eliminates intermediate isolation

-

Reduces solvent waste

Limitations:

-

Lower regioselectivity (75–80%) due to competing O-nitration

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, Suzuki-Miyaura coupling introduces aryl/alkyl groups prior to esterification:

Synthesis of 3-Ethoxy-4-Nitro-1H-Pyrazole Boronic Ester

-

Borylation: 3-Ethoxy-4-nitro-1H-pyrazole reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) (5 mol%) at 90°C.

-

Esterification: The boronic ester intermediate couples with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) shows >98% purity with retention time (t₃) of 4.2 minutes.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Synthesis | 68–72% | >90% | Industrial | Moderate |

| One-Pot Tandem | 60–65% | 75–80% | Lab-scale | High |

| Palladium-Catalyzed | 55–60% | >95% | Lab-scale | Low |

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor systems enhance heat dissipation during exothermic nitration:

Solvent Recovery

DMF and acetonitrile are recycled via distillation, reducing production costs by 20–25%.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing O-nitration is suppressed using H₂SO₄ as a dehydrating agent, favoring C-nitration at the 4-position.

Ester Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added during alkylation to prevent hydrolysis.

Emerging Methodologies

Photocatalytic Nitration

Visible-light-mediated nitration using TiO₂ nanoparticles and NO₂ gas achieves 70% yield at room temperature, reducing energy input.

Biocatalytic Esterification

Lipase-catalyzed transesterification (Candida antarctica Lipase B) converts carboxylic acid intermediates to methyl esters with 85% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Reduction: 3-amino-4-nitro-1H-pyrazol-1-yl)acetate.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 3-ethoxy-4-nitro-1H-pyrazole-1-acetic acid.

Scientific Research Applications

Synthetic Routes

- Starting Materials : Commonly synthesized from 3-ethoxy-4-nitroaniline and methyl acetate.

- Key Reactions :

- Esterification : Reacting the acid with an alcohol under acidic conditions.

- Nucleophilic Substitution : The ethoxy group can be substituted with other nucleophiles to modify the compound's properties.

Medicinal Chemistry

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of pyrazole compounds exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against bacterial strains, suggesting potential use in developing new antibiotics .

- Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Cancer Research

Recent studies have focused on the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanisms often involve targeting specific signaling pathways that regulate cell proliferation and apoptosis .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for applications in materials science:

Polymer Development

The compound can serve as a building block for synthesizing polymers with unique properties. Its functional groups allow for modifications that enhance the mechanical and thermal stability of polymeric materials.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and related compounds:

Mechanism of Action

The mechanism of action of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with specific molecular targets .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The target compound shares core structural similarities with several pyrazole derivatives reported in the literature:

Key Observations :

- Nitro Group : The nitro group at position 4 in the target compound is less common compared to nitro-substituted aryl groups (e.g., compound 15a in ), which may influence electronic effects and stability.

- Ethoxy vs. Bulkier Substituents : The ethoxy group at position 3 contrasts with trifluoromethyl (-CF₃) or cyclopropyl groups in , affecting steric hindrance and lipophilicity.

- Ester Functionality : The methyl acetate group distinguishes it from ethyl esters (e.g., in ) or carboxamides, impacting solubility and reactivity in nucleophilic substitutions.

Comparison with Related Syntheses

- Compound 15a (): Synthesized via refluxing triethyl orthoformate and acetic anhydride, highlighting the use of acetylating agents for ethoxymethyleneamino group formation.

Physicochemical Properties and Reactivity

Reactivity in Further Functionalization

- Nucleophilic Substitution : The ethoxy group could undergo hydrolysis to yield hydroxyl derivatives.

- Nitro Reduction: Potential conversion to amino groups, enabling coupling reactions (cf. hydrazine-mediated reductions in ).

Biological Activity

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a pyrazole derivative characterized by a nitro group at position 4 and an ethoxy group at position 3 of the pyrazole ring. The molecular formula is with a molecular weight of 229.19 g/mol .

Synthesis

The synthesis typically involves:

- Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with hydrazine hydrate.

- Nitration : The resulting intermediate is nitrated using nitric acid.

- Esterification : The final product is obtained by esterification with methanol in the presence of an acid catalyst .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro evaluations showed effective inhibition against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further investigation in treating inflammatory diseases .

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The compound's ability to disrupt microtubule assembly at concentrations around 20 µM suggests potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its functional groups:

- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components.

- Ester Group : Hydrolyzes to release the active pyrazole moiety, which can bind to specific molecular targets involved in various biological processes .

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (3-Ethoxy-4-Amino-1H-Pyrazol-1-Yl)Acetate | Similar structure with an amino group | Antimicrobial |

| Ethyl (3-Ethoxy-4-Nitro-1H-Pyrazol-1-Yl)Acetate | Ethyl instead of methyl ester | Moderate antimicrobial |

| Methyl (3-Methoxy-4-Nitro-1H-Pyrazol-1-Yl)Acetate | Methoxy group instead of ethoxy | Variable activity |

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives, including this compound, demonstrating significant antimicrobial effects against a range of pathogens .

- Anticancer Studies : Another research focused on its effects on breast cancer cells, revealing that it could enhance caspase activity and induce morphological changes indicative of apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step processes, including cyclocondensation, nitration, and esterification. For example, pyrazole intermediates can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions . The nitro group is introduced via nitration using HNO₃/H₂SO₄, while esterification is achieved with methyl chloroacetate. Optimization includes solvent selection (e.g., DMF for azide incorporation ), temperature control (50–100°C), and catalyst use (e.g., NaN₃ for azide reactions ). Yield improvements often require iterative adjustments to molar ratios and reaction times.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- X-ray crystallography for unambiguous structural determination. Programs like SHELXL and WinGX are used for refinement and visualization.

- FT-IR to identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- Mass spectrometry (ESI/HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?

- Answer : Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attacks. For instance, the nitro group’s electron-withdrawing effect may activate adjacent positions for substitution. Software like Gaussian or ORCA, combined with crystallographic data , enables accurate charge distribution mapping .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Contradictions (e.g., ambiguous NOESY correlations or crystallographic disorder) are addressed by:

- Multi-technique validation : Cross-referencing NMR, IR, and X-ray data .

- High-resolution crystallography : Using synchrotron radiation to resolve disordered regions .

- Dynamic NMR : To probe conformational exchange in solution .

Q. How is SHELXL employed in refining the crystal structure of pyrazole derivatives, and what challenges arise?

- Answer : SHELXL refines structures by modeling anisotropic displacement parameters and handling twinning. Challenges include:

- Disorder in the ethoxy/nitro groups : Addressed using PART instructions and restraints .

- Hydrogen bonding networks : Verified via Hirshfeld surface analysis .

- Validation tools : CheckCIF ensures geometric plausibility .

Q. What role does the ethoxy group play in modulating the compound’s electronic properties for applications in medicinal chemistry?

- Answer : The ethoxy group influences solubility and steric hindrance, which can be quantified via:

- LogP measurements : To assess lipophilicity .

- Molecular docking : To evaluate binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .

- SAR studies : Comparing analogs with varying alkoxy substituents .

Methodological Considerations

Q. How are reaction intermediates monitored in multi-step syntheses of this compound?

- Answer : Techniques include:

- TLC/HPLC : For real-time monitoring of azide formation or esterification .

- In-situ FT-IR : To track nitro group incorporation .

- Quenching experiments : To isolate intermediates for NMR analysis .

Q. What safety protocols are critical when handling intermediates like azides or nitro derivatives?

- Answer : Key precautions include:

- Azide handling : Use of blast shields, fume hoods, and avoidance of metal catalysts to prevent explosive side reactions .

- Nitro compound storage : Cool, dry conditions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.